

# A Comparative Analysis of Zandelisib and Umbralisib: Safety and Efficacy Profiles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Zandelisib |           |
| Cat. No.:            | B611922    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and efficacy of **Zandelisib** and Umbralisib, two kinase inhibitors developed for the treatment of B-cell malignancies. This analysis is based on available clinical trial data and published research.

## **Executive Summary**

**Zandelisib**, a selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor, and Umbralisib, a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε), have both been investigated for the treatment of relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL). While both showed initial promise, their development and regulatory pathways have diverged significantly. Umbralisib received accelerated FDA approval but was later withdrawn due to safety concerns, specifically an increased risk of death observed in a clinical trial.[1][2] [3] The development of **Zandelisib** for B-cell malignancies has been discontinued outside of Japan after the FDA discouraged a marketing application based on single-arm trial data, emphasizing the need for randomized clinical trials.[4] This guide synthesizes the available data to offer a comparative perspective on their safety and efficacy.

#### **Mechanism of Action**

Both **Zandelisib** and Umbralisib target the PI3K $\delta$  signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6]



**Zandelisib** is a selective inhibitor of the PI3K delta isoform.[5] By specifically targeting PI3K $\delta$ , which is predominantly expressed in leukocytes, **Zandelisib** aims to minimize off-target effects and improve tolerability.[5] Inhibition of PI3K $\delta$  blocks downstream signaling, including the AKT/mTOR pathway, leading to apoptosis of malignant B-cells.[5]

Umbralisib is a dual inhibitor, targeting both PI3Kδ and casein kinase 1 epsilon (CK1ε).[6][7] The inhibition of PI3Kδ disrupts B-cell receptor signaling, essential for lymphoma progression. [8] The additional inhibition of CK1ε is believed to play a role in the pathogenesis of cancer cells, including lymphoid malignancies.[6]







Click to download full resolution via product page

Fig. 1: Simplified signaling pathways targeted by **Zandelisib** and Umbralisib.

# **Efficacy Data**

Direct head-to-head comparison data from a randomized clinical trial is not available. The following tables summarize efficacy data from key clinical trials for each drug in patients with relapsed or refractory follicular lymphoma.

Zandelisib Efficacy in Relapsed/Refractory Follicular

Lymphoma (TIDAL study)

| Endpoint                          | Result (n=91)                                   | Citation |
|-----------------------------------|-------------------------------------------------|----------|
| Overall Response Rate (ORR)       | 70.3%                                           | [9]      |
| Complete Response (CR) Rate       | 35.2%                                           | [9]      |
| Partial Response (PR) Rate        | 35.2%                                           | [9]      |
| Disease Control Rate              | 85%                                             | [9]      |
| Median Duration of Response (DOR) | Not Reached (at median follow-up of 8.4 months) | [10][11] |

Umbralisib Efficacy in Relapsed/Refractory Follicular

Lymphoma (UNITY-NHL study)

| Endpoint                          | Result (n=117) | Citation |
|-----------------------------------|----------------|----------|
| Overall Response Rate (ORR)       | 43%            | [12][13] |
| Complete Response (CR) Rate       | 3%             | [12][13] |
| Partial Response (PR) Rate        | 40%            |          |
| Median Duration of Response (DOR) | 11.1 months    | [13]     |

# **Safety and Tolerability Profile**



The safety profiles of **Zandelisib** and Umbralisib show some overlap, characteristic of PI3K inhibitors, but also key differences.

## **Zandelisib Adverse Events (TIDAL study)**

**Zandelisib** was administered on an intermittent dosing schedule to mitigate immune-related adverse events.[14]

| Adverse Event (All<br>Grades, ≥10%) | Percentage    | Grade 3-4     | Citation |
|-------------------------------------|---------------|---------------|----------|
| Diarrhea                            | 37%           | 6%            | [14]     |
| Nausea                              | 22%           | 0%            | [14]     |
| Pyrexia                             | 19%           | 2%            | [14]     |
| Fatigue                             | 19%           | 0%            | [14]     |
| Abdominal Pain                      | 16%           | 1%            | [14]     |
| Neutropenia                         | Not specified | Not specified | [15]     |
| Decreased Appetite                  | Not specified | Not specified | [15]     |
| Constipation                        | Not specified | Not specified | [15]     |
| Rash                                | Not specified | 3.3%          | [10][15] |
| Anemia                              | Not specified | Not specified | [15]     |

Adverse Events of Special Interest (AESI) - Grade 3-4:

• Colitis: 1.7-3%[10][14]

• Stomatitis: 2.5-3%[14][15]

Pneumonia/Lung Infections: 4-5%[14][16]

ALT/AST Elevation: 1.7-2%[10][16]

Non-infectious pneumonitis: 0.8-1%[10][14]



The discontinuation rate due to drug-related adverse events was 9.9%.[10]

**Umbralisib Adverse Events (UNITY-NHL and other** 

studies)

| Adverse Event (Most Common)       | Grade 3-4     | Citation |
|-----------------------------------|---------------|----------|
| Increased creatinine              | 0.5%          | [1][17]  |
| Diarrhea-colitis                  | 10.1%         | [1][17]  |
| Fatigue                           | 3.4%          | [1][17]  |
| Nausea                            | 0.5%          | [1][17]  |
| Neutropenia                       | 11.5%         | [1][17]  |
| Transaminase elevation (AST/ALT)  | 7.2% / 6.7%   | [17]     |
| Musculoskeletal pain              | Not specified | [1]      |
| Anemia                            | Not specified | [1]      |
| Thrombocytopenia                  | Not specified | [1]      |
| Upper respiratory tract infection | Not specified | [1]      |
| Vomiting                          | 0.5%          | [17]     |
| Abdominal pain                    | Not specified | [1]      |
| Decreased appetite                | 1.9%          | [17]     |
| Rash                              | Not specified | [1]      |

Serious Adverse Events: Umbralisib was associated with a possible increased risk of death.[1] [2][3] Other serious adverse events included severe infections, neutropenia, and severe diarrhea.[18] The FDA withdrew its approval for Umbralisib due to these safety concerns.[1][2] [3]



# **Experimental Protocols**

#### **Zandelisib: TIDAL Study (NCT03768505)**

The TIDAL study was a Phase 2 trial evaluating **Zandelisib** in patients with relapsed/refractory follicular lymphoma who had received at least two prior therapies.[9][10]



Click to download full resolution via product page

Fig. 2: TIDAL study experimental workflow for Zandelisib.

## **Umbralisib: UNITY-NHL Study (NCT02793583)**

The approval of Umbralisib was based on two single-arm cohorts of the UNITY-NHL trial.[12] [13] The follicular lymphoma cohort included patients who had received at least two prior systemic therapies.[12]



Click to download full resolution via product page

Fig. 3: UNITY-NHL study experimental workflow for Umbralisib.

#### Conclusion

**Zandelisib** and Umbralisib, while both targeting the PI3K $\delta$  pathway, present distinct profiles. The intermittent dosing schedule of **Zandelisib** in the TIDAL trial was designed to manage the class-specific toxicities of PI3K $\delta$  inhibitors and demonstrated a notable overall response rate in relapsed/refractory follicular lymphoma.[9][14] However, the lack of randomized, controlled data has been a significant hurdle in its regulatory path outside of Japan.[4]

In contrast, Umbralisib's dual-inhibition mechanism did not translate into a favorable long-term safety profile. Despite achieving accelerated FDA approval, subsequent data from the UNITY-



CLL trial revealed a concerning increase in the risk of death, leading to its withdrawal from the market.[1][2][3] This underscores the critical importance of long-term safety data from randomized controlled trials for this class of drugs.

For researchers and drug development professionals, the divergent trajectories of **Zandelisib** and Umbralisib highlight the ongoing challenges in developing PI3K inhibitors. While efficacy in targeting B-cell malignancies is evident, optimizing the therapeutic window to ensure patient safety remains a paramount objective. Future research will likely focus on refining dosing strategies, identifying predictive biomarkers for both efficacy and toxicity, and exploring novel combinations to enhance the benefit-risk profile of this important class of targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Umbralisib Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. FDA Withdraws Approval for Umbralisib (Ukoniq) Due to Safety Concerns | Medication Safety Resources [ihs.gov]
- 4. onclive.com [onclive.com]
- 5. What is Zandelisib used for? [synapse.patsnap.com]
- 6. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 7. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]



- 13. aacr.org [aacr.org]
- 14. The PI3Kδ inhibitor zandelisib on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MEI Pharma and Kyowa Kirin Report Clinical Data on Zandelisib at European Hematology Association 2022 Hybrid Congress Kyowa Kirin [kyowakirin.com]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Zandelisib and Umbralisib: Safety and Efficacy Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611922#safety-and-efficacy-profile-of-zandelisib-compared-to-umbralisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com